Wee1-IN-3

Description

Properties

IUPAC Name |

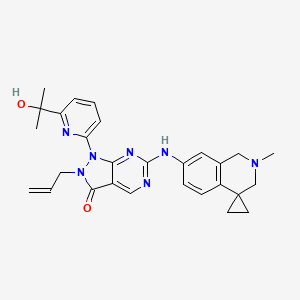

1-[6-(2-hydroxypropan-2-yl)pyridin-2-yl]-6-[(2-methylspiro[1,3-dihydroisoquinoline-4,1'-cyclopropane]-7-yl)amino]-2-prop-2-enylpyrazolo[3,4-d]pyrimidin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H31N7O2/c1-5-13-34-25(36)20-15-29-26(32-24(20)35(34)23-8-6-7-22(31-23)27(2,3)37)30-19-9-10-21-18(14-19)16-33(4)17-28(21)11-12-28/h5-10,14-15,37H,1,11-13,16-17H2,2-4H3,(H,29,30,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSZFIXAMFNNRKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=NC(=CC=C1)N2C3=NC(=NC=C3C(=O)N2CC=C)NC4=CC5=C(C=C4)C6(CC6)CN(C5)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H31N7O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

497.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to Wee1-IN-3: Targeting the G2/M Cell Cycle Checkpoint in Oncology

Audience: Researchers, scientists, and drug development professionals.

This document provides a comprehensive technical overview of the function and mechanism of Wee1-IN-3, a potent inhibitor of Wee1 kinase, within the context of the G2/M cell cycle checkpoint. It details the molecular pathways, quantitative efficacy, and the experimental protocols used to characterize this class of inhibitors, offering valuable insights for cancer research and therapeutic development.

The G2/M Checkpoint and the Role of Wee1 Kinase

The cell cycle is a tightly regulated process with critical checkpoints that ensure genomic integrity before cell division.[1] The G2/M checkpoint, in particular, serves as a crucial gatekeeper, preventing cells from entering mitosis (M phase) with damaged or incompletely replicated DNA.[2][3] A key regulator of this checkpoint is the Wee1 kinase, a serine-threonine kinase that acts as a mitotic inhibitor.[3][4]

In response to DNA damage, checkpoint signaling pathways activate Wee1.[5] Wee1 then exerts its inhibitory function by phosphorylating cyclin-dependent kinase 1 (CDK1, also known as Cdc2) at the Tyrosine-15 (Tyr15) residue.[4][6] This phosphorylation event inactivates the CDK1/Cyclin B complex, the primary engine that drives mitotic entry, thereby inducing cell cycle arrest in the G2 phase to allow time for DNA repair.[2][4][7]

Many cancer cells harbor mutations in the p53 tumor suppressor gene, which cripples the G1/S checkpoint.[1][7] This deficiency makes them heavily reliant on the G2/M checkpoint for survival, especially when undergoing DNA damage from chemotherapy or radiation.[1][8][9] Consequently, inhibiting Wee1 kinase presents a promising therapeutic strategy to selectively target these vulnerable cancer cells.[8][10] By abrogating the G2/M checkpoint, Wee1 inhibitors force cancer cells with damaged DNA to prematurely enter mitosis, leading to a form of cell death known as mitotic catastrophe.[4][7][11]

This compound: A Potent Kinase Inhibitor

This compound is a potent small molecule inhibitor of Wee1 kinase, demonstrating significant anti-cancer activities.[12] It is designed to target the ATP-binding site of Wee1, effectively blocking its kinase function and preventing the inhibitory phosphorylation of CDK1.

Quantitative Data and Comparative Analysis

The potency of this compound and other notable Wee1 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) values, both in cell-free kinase assays and in cell-based proliferation assays.

| Inhibitor Name | Target(s) | Kinase IC50 (nM) | Cell Proliferation IC50 (nM) | Notes |

| This compound | Wee1 | <10[12] | <100 (H23 cells)[12], 100-1000 (SW480 cells)[12] | Potent Wee1 kinase inhibitor with demonstrated anti-cancer activity.[12] |

| Adavosertib (AZD1775/MK-1775) | Wee1 | 5.2[13][14] | Varies by cell line | First-in-class, highly selective Wee1 inhibitor extensively studied in clinical trials.[6][8][10] |

| ZN-c3 (Azenosertib) | Wee1 | 3.4 - 3.9[14] | Varies by cell line | Potent and selective oral Wee1 inhibitor.[8][14] |

| Debio 0123 | Wee1 | 0.8[14] | 109 - 7080 (in a broad panel)[14] | Highly selective Wee1 kinase inhibitor with a Ki of 0.1 nM.[14] |

| APR-1051 | Wee1 | 1.6 - 1.9 | Varies by cell line | Noted for high potency and selectivity over PLK kinases. |

| PD0166285 | Wee1, Chk1 | 59 (Wee1)[13][14] | Varies by cell line | A novel, early G2 checkpoint abrogator.[13][15] |

Data compiled from multiple sources.[8][12][13][14][15] Note that IC50 values can vary based on specific assay conditions.

Signaling Pathway and Mechanism of Action

This compound functions by directly inhibiting the enzymatic activity of Wee1 kinase. This abrogation of the G2/M checkpoint initiates a cascade of molecular events culminating in selective cancer cell death.

-

Inhibition of Wee1: this compound binds to Wee1, preventing it from phosphorylating CDK1 on Tyr15.[4]

-

CDK1 Activation: The absence of the inhibitory phosphate group allows the CDK1/Cyclin B complex to become active.[7]

-

Premature Mitotic Entry: The activated CDK1/Cyclin B complex drives the cell past the G2 checkpoint and into mitosis, regardless of the status of its DNA.[3][7]

-

Mitotic Catastrophe: If the cell contains significant DNA damage (a common state in cancer cells, especially after chemotherapy), this forced mitotic entry leads to gross chromosomal abnormalities and ultimately, apoptotic cell death.[4][11]

Key Experimental Protocols

Characterizing the function of this compound involves a series of in vitro biochemical and cell-based assays.

This assay directly measures the ability of an inhibitor to block the enzymatic activity of Wee1.

-

Principle: Measures the transfer of phosphate from ATP to a specific Wee1 substrate. The amount of remaining ATP or the amount of phosphorylated substrate is quantified.

-

Methodology (Luminescent Kinase Assay - e.g., Kinase-Glo®):

-

Reaction Setup: Recombinant human Wee1 enzyme (e.g., amino acids 215-646) is incubated in a kinase assay buffer with a specific Wee1 substrate and ATP.[16] This is performed in a 96-well or 384-well plate format.

-

Inhibitor Addition: Serial dilutions of this compound (or a control inhibitor like Adavosertib) are added to the reaction wells. A "no inhibitor" well serves as the positive control for 100% activity, and a "no enzyme" well serves as the blank.[16] The final DMSO concentration should be kept low (e.g., ≤1%) to avoid interference.[16]

-

Incubation: The plate is incubated at a controlled temperature (e.g., 30°C) for a set period (e.g., 45-60 minutes) to allow the kinase reaction to proceed.

-

Detection: A luciferase-based detection reagent (like Kinase-Glo®) is added.[16] This reagent simultaneously stops the kinase reaction by depleting ATP and generates a luminescent signal proportional to the amount of ATP remaining.

-

Data Analysis: Luminescence is read using a microplate reader. The signal is inversely proportional to kinase activity. Data are normalized to controls, and IC50 values are calculated by plotting the percent inhibition against the log of the inhibitor concentration.

-

These assays evaluate the effects of the inhibitor on cancer cells.

-

Cell Viability / Proliferation Assay (e.g., MTT or CellTiter-Glo®):

-

Cell Plating: Cancer cell lines (e.g., SKOV3, ID8) are seeded in 96-well plates and allowed to adhere overnight.[17]

-

Treatment: Cells are treated with a range of concentrations of this compound for a specified duration (e.g., 72 hours).

-

Detection: A viability reagent (e.g., MTT) is added. Viable cells metabolize the reagent, producing a colored formazan product (MTT) or a luminescent signal (CellTiter-Glo®).

-

Analysis: The signal is quantified using a plate reader. The results are used to determine the IC50 for cell growth inhibition.[12]

-

-

Cell Cycle Analysis by Flow Cytometry:

-

Treatment: Cells are treated with this compound at a specific concentration (e.g., 1x or 2x IC50) for a defined period (e.g., 24-48 hours).

-

Harvesting & Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol to permeabilize the cell membrane.

-

Staining: Fixed cells are washed and stained with a DNA-intercalating dye, such as Propidium Iodide (PI), in a solution containing RNase A (to prevent staining of double-stranded RNA).

-

Acquisition: The DNA content of individual cells is measured using a flow cytometer.

-

Analysis: The resulting histogram is analyzed to quantify the percentage of cells in each phase of the cell cycle (sub-G1, G1, S, and G2/M). Wee1 inhibition is expected to cause an abrogation of the G2/M checkpoint, often leading to an increase in the sub-G1 population (indicative of apoptosis) and a shift in the G2/M population.[15][18]

-

-

Western Blotting for Target Engagement and Downstream Effects:

-

Lysate Preparation: Cells are treated with this compound, harvested, and lysed to extract total protein.

-

Protein Quantification: Protein concentration is determined using a standard assay (e.g., BCA).

-

Electrophoresis & Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (PVDF or nitrocellulose).

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against proteins of interest, such as phospho-CDK1 (Tyr15), total CDK1, γH2AX (a marker of DNA double-strand breaks), and cleaved PARP or cleaved Caspase-3 (markers of apoptosis).[17][18] A loading control (e.g., GAPDH or β-actin) is also probed.

-

Detection: The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) and visualized using a chemiluminescent substrate.

-

Analysis: Band intensities are quantified to determine the relative changes in protein phosphorylation and expression levels, confirming the inhibitor's mechanism of action.[17]

-

Conclusion

This compound is a potent and valuable research tool for interrogating the G2/M cell cycle checkpoint. By inhibiting Wee1 kinase, it effectively abrogates this critical checkpoint, leading to mitotic catastrophe and cell death, particularly in cancer cells with pre-existing G1 checkpoint defects. The methodologies outlined in this guide provide a robust framework for evaluating this compound and other inhibitors in this class, furthering their potential development as targeted anti-cancer therapeutics. The strategy of exploiting cancer's reliance on specific cell cycle checkpoints remains a cornerstone of modern oncology research.

References

- 1. What are the therapeutic applications for WEE1 inhibitors? [synapse.patsnap.com]

- 2. G2-M DNA damage checkpoint - Wikipedia [en.wikipedia.org]

- 3. Frontiers | Targeting the DNA Damage Response for Cancer Therapy by Inhibiting the Kinase Wee1 [frontiersin.org]

- 4. Wee1 Kinase: A Potential Target to Overcome Tumor Resistance to Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chk1 is a wee1 kinase in the G2 DNA damage checkpoint inhibiting cdc2 by Y15 phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. WEE1 Inhibitor: Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Recent Advances of WEE1 Inhibitors and Statins in Cancers With p53 Mutations [frontiersin.org]

- 9. mdpi.com [mdpi.com]

- 10. schrodinger.com [schrodinger.com]

- 11. What WEE1 inhibitors are in clinical trials currently? [synapse.patsnap.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Wee1 (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]

- 14. Wee1 | DC Chemicals [dcchemicals.com]

- 15. Cell cycle regulation by the Wee1 Inhibitor PD0166285, Pyrido [2,3-d] pyimidine, in the B16 mouse melanoma cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 16. bpsbioscience.com [bpsbioscience.com]

- 17. WEE1 inhibition by MK1775 as a single-agent therapy inhibits ovarian cancer viability - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

Wee1-IN-3: A Technical Whitepaper on a Potent Kinase Inhibitor for Cancer Therapy

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of Wee1-IN-3, a potent and selective inhibitor of the Wee1 kinase. The information presented herein covers the discovery, mechanism of action, and preclinical evaluation of this compound, offering valuable insights for professionals in oncology research and drug development.

Executive Summary

This compound is a small molecule inhibitor targeting the Wee1 kinase, a critical regulator of the G2/M cell cycle checkpoint.[1] By selectively inhibiting Wee1, this compound disrupts the normal cell cycle control, particularly in cancer cells with existing defects in other checkpoints like the G1/S transition, which is often governed by p53.[2][3] This disruption forces cancer cells to enter mitosis prematurely with unrepaired DNA damage, leading to a form of programmed cell death known as mitotic catastrophe.[4][5] Preclinical data demonstrates that this compound exhibits potent enzymatic inhibition of Wee1 and significant anti-proliferative activity against various cancer cell lines, marking it as a promising candidate for further oncological research.[1]

The Role of Wee1 in Cell Cycle Regulation

Wee1 is a nuclear serine/threonine kinase that acts as a key gatekeeper for entry into mitosis.[6][7] Its primary function is to phosphorylate and inactivate Cyclin-Dependent Kinase 1 (CDK1), a crucial component of the Maturation-Promoting Factor (MPF).[5][7] This inhibitory phosphorylation at the Tyr15 residue of CDK1 prevents the cell from progressing from the G2 phase into mitosis (M phase).[4][8] This G2/M checkpoint provides a critical window for the cell to repair any DNA damage before chromosome segregation, thus ensuring genomic stability.[7][8]

Many cancer types exhibit mutations in the p53 tumor suppressor gene, which renders the G1/S checkpoint dysfunctional.[2][9] Consequently, these cancer cells become heavily reliant on the G2/M checkpoint to repair DNA damage and survive.[3][9] This dependency creates a therapeutic window, as inhibiting Wee1 can selectively target these p53-deficient cancer cells while sparing normal, healthy cells that have a functional G1/S checkpoint.[2][10]

Discovery and Development of this compound

This compound (also known as JUN76288) was identified as a potent inhibitor of the Wee1 kinase. The development of such inhibitors often involves high-throughput screening of chemical libraries followed by structure-based drug design and medicinal chemistry optimization to enhance potency, selectivity, and pharmacokinetic properties.[6][11][12] While the specific discovery details for this compound are proprietary, its chemical structure is known.

Chemical Properties

The fundamental chemical properties of this compound are summarized in the table below.

| Property | Value |

| Synonyms | JUN76288 |

| Molecular Formula | C₂₈H₃₁N₇O₂ |

| Molecular Weight | 497.59 g/mol |

Mechanism of Action

This compound functions as an ATP-competitive inhibitor of the Wee1 kinase. By binding to the ATP-binding pocket of the enzyme, it prevents the phosphorylation of its primary substrate, CDK1. The abrogation of Wee1's inhibitory function leads to the accumulation of active CDK1/Cyclin B complexes, which drives the cell to bypass the G2/M checkpoint and enter mitosis prematurely, irrespective of the status of its DNA.[4][5] In cancer cells with significant DNA damage, this forced mitotic entry results in genomic chaos, leading to mitotic catastrophe and subsequent apoptosis.[5]

Quantitative Data

The biological activity of this compound has been quantified through various in vitro assays. The following table summarizes the key potency metrics.

| Assay Type | Target/Cell Line | Result (IC₅₀) | Citation |

| Enzymatic Assay | Wee1 Kinase | <10 nM | [1] |

| Cell Proliferation | SW480 (Colon) | 100-1000 nM | [1] |

| Cell Proliferation | H23 (Lung) | <100 nM | [1] |

Experimental Protocols

The characterization of Wee1 inhibitors like this compound involves a standard set of biochemical and cell-based assays. Below are detailed, representative protocols for these key experiments.

Wee1 Kinase Inhibition Assay (Luminescent)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of Wee1 by measuring the amount of ATP consumed during the phosphorylation reaction.

Principle: The Kinase-Glo® assay measures the amount of ATP remaining in solution following a kinase reaction. A decrease in luminescence corresponds to higher kinase activity, and conversely, a compound that inhibits the kinase will result in a higher luminescent signal.[13][14]

Materials:

-

Recombinant human Wee1 enzyme[13]

-

Wee1 substrate (e.g., a synthetic peptide)[13]

-

Kinase-Glo® Luminescent Kinase Assay Kit (Promega)[13]

-

Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.4, 20 mM MgCl₂, 0.1 mg/ml BSA)

-

ATP, DTT

-

This compound (or other test compounds) dissolved in DMSO

-

White, opaque 96-well or 384-well plates

Procedure:

-

Prepare a serial dilution of this compound in DMSO, then dilute further in Kinase Assay Buffer.

-

Add 5 µL of the diluted compound to the wells of the microplate. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.

-

Prepare the Wee1 enzyme solution in Kinase Assay Buffer and add 10 µL to each well (except "no enzyme" controls).

-

Prepare a substrate/ATP mix in Kinase Assay Buffer. The final ATP concentration should be close to its Km for Wee1 for IC₅₀ determination.

-

Initiate the kinase reaction by adding 10 µL of the substrate/ATP mix to each well.

-

Incubate the plate at 30°C for 60 minutes.

-

Equilibrate the plate to room temperature.

-

Add 25 µL of Kinase-Glo® reagent to each well.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a microplate reader.

-

Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC₅₀ value using a suitable curve-fitting software.

Cell Proliferation Assay (MTT)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with a test compound.[15][16]

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product.[16][17] The amount of formazan is proportional to the number of viable cells and can be quantified spectrophotometrically.[18][19]

Materials:

-

Cancer cell lines (e.g., SW480, H23)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

MTT solution (5 mg/mL in PBS)[16]

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[18]

-

This compound (or other test compounds)

-

Sterile 96-well flat-bottom plates

Procedure:

-

Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete medium and incubate overnight (37°C, 5% CO₂).

-

Prepare a serial dilution of this compound in culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the diluted compound. Include vehicle-only (DMSO) wells as a control.

-

Incubate the plate for 72 hours (or a desired time course) at 37°C, 5% CO₂.

-

Add 10 µL of MTT solution (5 mg/mL) to each well.[18]

-

Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[18]

-

Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution.[16]

-

Measure the absorbance at 570 nm using a microplate reader.[19]

-

Calculate the percentage of cell viability relative to the DMSO-treated control cells and determine the IC₅₀ value.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with an inhibitor.

Principle: Propidium Iodide (PI) is a fluorescent dye that binds stoichiometrically to DNA.[20] The amount of fluorescence emitted by a PI-stained cell is directly proportional to its DNA content. Cells in G2/M have twice the DNA content (and thus twice the fluorescence) of cells in G0/G1, while cells in the S phase have an intermediate amount.[20][21]

Materials:

-

Cancer cell line

-

Complete cell culture medium

-

This compound

-

Phosphate-Buffered Saline (PBS)

-

Ice-cold 70% ethanol[22]

-

PI/RNase staining buffer (e.g., 50 µg/mL PI, 100 µg/mL RNase A in PBS)[22]

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with various concentrations of this compound (and a DMSO vehicle control) for a specified time (e.g., 24 hours).

-

Harvest the cells by trypsinization, collect them in a tube, and wash with cold PBS.

-

Centrifuge at 1200 rpm for 5 minutes and discard the supernatant.[22]

-

Resuspend the cell pellet (e.g., 1x10⁶ cells) and fix by adding 1 mL of ice-cold 70% ethanol dropwise while gently vortexing.[22]

-

Incubate the cells at 4°C for at least 30 minutes (or overnight).[22]

-

Centrifuge the fixed cells, discard the ethanol, and wash with PBS.

-

Resuspend the cell pellet in 500 µL of PI/RNase staining buffer.[22]

-

Incubate in the dark at room temperature for 30 minutes.[23]

-

Analyze the samples on a flow cytometer, measuring the fluorescence intensity of the PI signal.

-

Use cell cycle analysis software (e.g., ModFit, FlowJo) to model the G0/G1, S, and G2/M populations from the resulting DNA content histogram.[22]

Conclusion and Future Directions

This compound is a potent inhibitor of the Wee1 kinase with demonstrated anti-proliferative effects in cancer cell lines. Its mechanism of action, which involves the abrogation of the G2/M checkpoint, is particularly relevant for treating p53-deficient tumors that are highly dependent on this pathway for survival. The quantitative data and experimental protocols provided in this guide offer a solid foundation for further investigation of this compound and other molecules in this class.

Future research should focus on comprehensive in vivo studies to evaluate the efficacy and safety profile of this compound in animal models. Additionally, exploring its synergistic potential in combination with DNA-damaging agents like chemotherapy and radiation could unlock more effective treatment regimens for a range of malignancies.[4][10][24] Identifying predictive biomarkers beyond p53 status will also be crucial for patient stratification in potential clinical trials.[10]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Frontiers | Recent Advances of WEE1 Inhibitors and Statins in Cancers With p53 Mutations [frontiersin.org]

- 3. An update of predictive biomarkers related to WEE1 inhibition in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. WEE1 Inhibitor: Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A WEE1 family business: regulation of mitosis, cancer progression, and therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthetic and Medicinal Chemistry Approaches Toward WEE1 Kinase Inhibitors and Its Degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Targeting WEE1 Kinase for Breast Cancer Therapeutics: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Inhibition of Wee1 sensitizes cancer cells to anti-metabolite chemotherapeutics in vitro and in vivo, independent of p53 functionality - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Design, synthesis, and biological evaluation of Wee1 kinase degraders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. bpsbioscience.com [bpsbioscience.com]

- 14. bpsbioscience.com [bpsbioscience.com]

- 15. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 16. MTT assay protocol | Abcam [abcam.com]

- 17. broadpharm.com [broadpharm.com]

- 18. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. Flow cytometry with PI staining | Abcam [abcam.com]

- 21. Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers [bio-protocol.org]

- 22. wp.uthscsa.edu [wp.uthscsa.edu]

- 23. corefacilities.iss.it [corefacilities.iss.it]

- 24. Frontiers | Targeting the DNA Damage Response for Cancer Therapy by Inhibiting the Kinase Wee1 [frontiersin.org]

Wee1-IN-3: A Technical Guide to a Selective Wee1 Kinase Inhibitor

This technical guide provides an in-depth overview of Wee1-IN-3, a potent and selective inhibitor of Wee1 kinase. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the G2/M cell cycle checkpoint in oncology. This document details the mechanism of action, quantitative in vitro data, and relevant experimental protocols for studying this compound and similar molecules.

Introduction: Wee1 Kinase as a Therapeutic Target

Wee1 is a crucial nuclear protein kinase that acts as a gatekeeper for entry into mitosis, a critical phase of the cell cycle.[1][2][3] Its primary function is to regulate the G2/M checkpoint, providing an opportunity for cells to repair any DNA damage before they divide.[1][4][5] Wee1 carries out this function by catalyzing the inhibitory phosphorylation of Cyclin-Dependent Kinase 1 (CDK1), also known as Cdc2, at the Tyr15 residue.[5][6][7] This phosphorylation keeps the CDK1/Cyclin B complex in an inactive state, thereby arresting the cell cycle in the G2 phase.[1][6][7]

Many cancer cells have a defective G1 checkpoint, often due to mutations in the tumor suppressor gene p53.[1][4] This makes them heavily reliant on the G2/M checkpoint for DNA repair and survival.[4][8][9] By inhibiting Wee1, the G2/M checkpoint is abrogated, forcing these cancer cells to enter mitosis prematurely with damaged DNA.[10][11] This leads to a process known as mitotic catastrophe, a form of cell death, making Wee1 an attractive target for cancer therapy.[5][6][10]

Profile of this compound

This compound (also known as JUN76288) is a potent, small-molecule inhibitor of Wee1 kinase.[12] It has been identified as a promising compound for cancer research due to its high selectivity and efficacy in preclinical models.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| Synonyms | JUN76288 |

| Molecular Formula | C28H31N7O2 |

| Molecular Weight | 497.59 g/mol |

| CAS Number | 2272976-28-8 |

| Appearance | White to off-white solid |

| Solubility | DMSO: 250 mg/mL (502.42 mM) |

Data sourced from MedChemExpress and TargetMol.[9][12]

Mechanism of Action

This compound functions as an ATP-competitive inhibitor of Wee1 kinase. By binding to the ATP-binding pocket of Wee1, it prevents the phosphorylation of its primary substrate, CDK1. The inhibition of Wee1 leads to a decrease in phosphorylated CDK1 (Tyr15), resulting in the accumulation of the active CDK1-cyclin B1 complex.[5] This hyperactivity of CDK1 drives cells to bypass the G2/M checkpoint and enter mitosis prematurely, even in the presence of DNA damage.[5][10] For cancer cells that rely on this checkpoint, this forced mitotic entry results in genomic instability and ultimately, mitotic catastrophe and apoptotic cell death.[5][13]

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Molecular Pathways: Targeting the Protein Kinase Wee1 in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. molbiolcell.org [molbiolcell.org]

- 4. Regulation of G2/M Transition by Inhibition of WEE1 and PKMYT1 Kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. Wee1 kinase as a target for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Regulation of G2/M Transition by Inhibition of WEE1 and PKMYT1 Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. WEE1 Inhibitor: Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]

- 11. What are the therapeutic applications for WEE1 inhibitors? [synapse.patsnap.com]

- 12. This compound | Wee1 | TargetMol [targetmol.com]

- 13. WEE1 kinase inhibition reverses G2/M cell cycle checkpoint activation to sensitize cancer cells to immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

The Effect of Wee1-IN-3 on CDK1 Phosphorylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism and impact of Wee1-IN-3, a potent Wee1 kinase inhibitor, on the phosphorylation of Cyclin-Dependent Kinase 1 (CDK1). By elucidating the core signaling pathway and providing detailed experimental methodologies, this document serves as a comprehensive resource for professionals in cancer research and drug development.

Introduction: The Critical Role of Wee1 in Cell Cycle Control

The cell cycle is a tightly regulated process ensuring the faithful replication and segregation of genetic material. The transition from G2 to mitosis (M phase) is a critical checkpoint, preventing cells with damaged DNA from dividing. Wee1 kinase is a key gatekeeper of this checkpoint. It acts as a tyrosine kinase that phosphorylates and inactivates the CDK1/Cyclin B complex, the master regulator of mitotic entry.[1][2] Specifically, Wee1 phosphorylates CDK1 on the Tyr15 residue, which sterically hinders the ATP-binding pocket and inhibits its kinase activity.[1][2] This inhibitory phosphorylation provides a crucial time window for DNA repair before the cell commits to mitosis.

In many cancer cells, the G1 checkpoint is defective, often due to mutations in genes like p53. Consequently, these cells become heavily reliant on the G2/M checkpoint for DNA repair and survival. This dependency makes Wee1 an attractive therapeutic target. Inhibition of Wee1 in such cancer cells abrogates the G2/M checkpoint, leading to premature entry into mitosis with unrepaired DNA. This forced mitotic entry often results in a form of programmed cell death known as mitotic catastrophe.

This compound is a potent and selective inhibitor of Wee1 kinase. This guide focuses on its specific effect on CDK1 phosphorylation, the central event in its mechanism of action.

Quantitative Data on this compound

The following tables summarize the available quantitative data for this compound, providing key metrics for its inhibitory activity.

| Parameter | Value | Assay Type | Reference |

| IC50 (Wee1 Kinase) | <10 nM | Biochemical Kinase Assay |

Table 1: Biochemical Potency of this compound. The half-maximal inhibitory concentration (IC50) of this compound against purified Wee1 kinase demonstrates its high potency at the molecular level.

| Cell Line | IC50 (Anti-proliferative) | Cancer Type | Reference |

| H23 | <100 nM | Non-Small Cell Lung Cancer | |

| SW480 | 100-1000 nM | Colorectal Adenocarcinoma |

Table 2: Anti-proliferative Activity of this compound. The IC50 values for cell growth inhibition in different cancer cell lines highlight the cellular efficacy of this compound.

Signaling Pathway of Wee1 and CDK1

The interaction between Wee1 and CDK1 is a cornerstone of cell cycle regulation. The following diagram illustrates this signaling pathway and the impact of this compound.

Figure 1: Wee1-CDK1 Signaling Pathway. This diagram illustrates the inhibitory phosphorylation of the CDK1/Cyclin B complex by Wee1 kinase at the G2/M checkpoint and its reversal by Cdc25 phosphatase. This compound blocks Wee1 activity, leading to the accumulation of active CDK1/Cyclin B and subsequent entry into mitosis.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the effect of this compound on CDK1 phosphorylation and cell cycle progression.

Western Blot Analysis of CDK1 Tyr15 Phosphorylation

This protocol details the detection of phosphorylated CDK1 (p-CDK1) at Tyr15 in cell lysates following treatment with this compound.

Materials:

-

Cancer cell line of interest (e.g., H23, SW480)

-

This compound

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer (4x)

-

SDS-PAGE gels

-

Nitrocellulose or PVDF membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies:

-

Rabbit anti-phospho-CDK1 (Tyr15)

-

Mouse anti-total CDK1

-

Mouse anti-β-actin (loading control)

-

-

HRP-conjugated secondary antibodies:

-

Anti-rabbit IgG

-

Anti-mouse IgG

-

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with various concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for a specified time (e.g., 6, 12, 24 hours).

-

Cell Lysis: Wash cells twice with ice-cold PBS. Add 100-200 µL of ice-cold RIPA buffer to each well. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA protein assay.

-

Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer to a final concentration of 1x and boil at 95°C for 5 minutes.

-

SDS-PAGE and Protein Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. Run the gel until the dye front reaches the bottom. Transfer the proteins to a nitrocellulose or PVDF membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies (anti-p-CDK1 Tyr15, anti-total CDK1, and anti-β-actin) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

-

Detection: Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities using image analysis software. Normalize the p-CDK1 (Tyr15) signal to the total CDK1 signal and the loading control (β-actin).

Figure 2: Western Blot Workflow. This diagram outlines the key steps for analyzing CDK1 phosphorylation via Western blotting.

In Vitro Wee1 Kinase Assay

This protocol measures the direct inhibitory effect of this compound on the kinase activity of Wee1 using a purified CDK1 substrate.

Materials:

-

Recombinant active Wee1 kinase

-

Recombinant CDK1/Cyclin B (as substrate)

-

This compound

-

Kinase assay buffer

-

ATP (with [γ-³²P]ATP for radioactive detection or cold ATP for non-radioactive methods)

-

Kinase-Glo® Luminescent Kinase Assay Kit (for non-radioactive detection)

-

96-well plates

-

Scintillation counter (for radioactive detection) or luminometer (for non-radioactive detection)

Procedure:

-

Prepare Reagents: Prepare serial dilutions of this compound in kinase assay buffer. Prepare a master mix containing Wee1 kinase and the CDK1/Cyclin B substrate in kinase assay buffer.

-

Kinase Reaction:

-

Add the this compound dilutions to the wells of a 96-well plate.

-

Add the Wee1 kinase/substrate master mix to each well.

-

Pre-incubate for 10-15 minutes at room temperature.

-

Initiate the kinase reaction by adding ATP.

-

Incubate for 30-60 minutes at 30°C.

-

-

Detection (Non-Radioactive - Kinase-Glo®):

-

Stop the reaction by adding the Kinase-Glo® reagent.

-

Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.

-

Measure the luminescence using a plate-reading luminometer. The signal is inversely proportional to the amount of ATP consumed, and thus directly proportional to Wee1 kinase activity.

-

-

Data Analysis: Plot the percentage of Wee1 activity against the log concentration of this compound. Determine the IC50 value by fitting the data to a dose-response curve.

Figure 3: In Vitro Kinase Assay Workflow. This diagram shows the sequential steps for determining the IC50 of this compound against Wee1 kinase.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the distribution of cells in different phases of the cell cycle (G1, S, G2/M) after treatment with this compound.

Materials:

-

Cancer cell line of interest

-

This compound

-

Cell culture medium and supplements

-

PBS

-

Trypsin-EDTA

-

70% cold ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Culture and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for a specified time (e.g., 24 hours).

-

Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin-EDTA. Combine with the supernatant containing floating cells.

-

Fixation: Centrifuge the cell suspension at 1,500 rpm for 5 minutes. Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS. Add 4 mL of ice-cold 70% ethanol dropwise while gently vortexing to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

-

Staining: Centrifuge the fixed cells at 2,000 rpm for 5 minutes. Discard the ethanol and wash the cell pellet with PBS. Resuspend the cells in 500 µL of PI staining solution. Incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Acquire data for at least 10,000 events per sample.

-

Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to generate DNA content histograms and quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase followed by an increase in the sub-G1 population (indicative of apoptosis) is expected with Wee1 inhibition.

Figure 4: Cell Cycle Analysis Workflow. This flowchart illustrates the main stages of preparing and analyzing cells for cell cycle distribution using flow cytometry.

Conclusion

This compound is a potent inhibitor of Wee1 kinase that effectively reduces the inhibitory phosphorylation of CDK1 at Tyr15. This leads to the abrogation of the G2/M checkpoint, forcing cancer cells into premature mitosis and ultimately inducing cell death. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the cellular and molecular effects of this compound and other Wee1 inhibitors. A thorough understanding of the Wee1-CDK1 signaling axis and the consequences of its inhibition is crucial for the continued development of targeted cancer therapies.

References

Preclinical Profile of WEE1 Inhibition: A Technical Overview

Note: No public preclinical data was found for a compound specifically designated "Wee1-IN-3". This guide provides a comprehensive overview of the preclinical data for the well-characterized WEE1 inhibitors, MK-1775 (Adavosertib) and ZN-c3 (Azenosertib), which are currently in clinical development.

Executive Summary

WEE1 kinase is a critical regulator of the G2/M cell cycle checkpoint, preventing entry into mitosis in the presence of DNA damage.[1][2][3][4] Its inhibition represents a promising therapeutic strategy in oncology, particularly for tumors with defects in the G1 checkpoint, such as those with TP53 mutations.[1][4][5] By abrogating the G2/M checkpoint, WEE1 inhibitors can induce mitotic catastrophe and cell death in cancer cells.[1][6][7] Preclinical studies have demonstrated that WEE1 inhibitors, such as MK-1775 and ZN-c3, exhibit potent single-agent anti-tumor activity and can sensitize cancer cells to DNA-damaging agents like chemotherapy and radiation.[8][9][10][11][12]

Mechanism of Action

WEE1 is a serine/threonine kinase that phosphorylates and inactivates cyclin-dependent kinase 1 (CDK1) and CDK2.[1][3][8] This inhibitory phosphorylation on tyrosine 15 of CDK1 prevents the cell from entering mitosis, allowing time for DNA repair.[1][2][8] WEE1 inhibitors are ATP-competitive small molecules that block this kinase activity.[8][13] The inhibition of WEE1 leads to the premature activation of CDK1, forcing cells with damaged DNA to enter mitosis, which results in mitotic catastrophe and apoptosis.[1][6]

In Vitro Efficacy

A broad range of cancer cell lines have been shown to be sensitive to WEE1 inhibition. The sensitivity is often more pronounced in cell lines with TP53 mutations, although this is not a universal predictor of response.

| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference |

| MK-1775 | A2058 | Melanoma | 28 | [8] |

| MK-1775 | HT-29 | Colorectal Carcinoma | 77 | [8] |

| MK-1775 | LoVo | Colorectal Carcinoma | 53 | [8] |

| ZN-c3 | A427 | Non-Small Cell Lung Cancer | 100-300 | [14] |

| ZN-c3 | OVCAR3 | Ovarian Cancer | Not Stated | [14] |

| ZN-c3 | HCC1806 | Breast Cancer | Not Stated | [14] |

| ZN-c3 | GBM (PDX-derived) | Glioblastoma | 150-10000 | [7] |

In Vivo Efficacy

Preclinical in vivo studies using xenograft models have demonstrated significant tumor growth inhibition with WEE1 inhibitors, both as single agents and in combination with other therapies.

| Compound | Tumor Model | Cancer Type | Dosing Regimen | Tumor Growth Inhibition (TGI) / Outcome | Reference |

| MK-1775 | LoVo Xenograft | Colorectal Carcinoma | 60 mg/kg, twice daily | 13% regression | [8] |

| MK-1775 | SK-MES-1 Xenograft | Non-Small Cell Lung Cancer | 60 mg/kg, twice daily | 89% TGI | [8] |

| MK-1775 | Calu6 Xenograft | Lung Cancer (p53 null) | Combined with fractionated irradiation | Enhancement factor of 2.04 in tumor growth delay | [9] |

| ZN-c3 | A427 Xenograft | Non-Small Cell Lung Cancer | High doses with dosing holidays | Tumor eradication maintained after treatment cessation | [14] |

| ZN-c3 | GBM (PDX) | Glioblastoma | 80 mg/kg, once daily for 2 weeks | Increased mitotic entry (pHH3+ cells: 0.40% vs. 6.57%) | [7] |

Pharmacokinetics

Pharmacokinetic studies in preclinical species have been conducted to evaluate the absorption, distribution, metabolism, and excretion (ADME) of WEE1 inhibitors.

| Compound | Species | Route of Administration | Key PK Parameters | Reference |

| ZN-c3 | Mice | Oral (PO) | Median unbound concentrations in plasma: 315 nmol/L; in tumor tissue: 15 nmol/kg. These levels are higher than the biochemical IC50 (3.8 nM). | [7] |

| 12h | Not Specified | Not Specified | Favorable pharmacokinetic profile reported. | [15] |

Combination Therapies

A significant focus of preclinical research has been on the combination of WEE1 inhibitors with DNA-damaging agents. The rationale is that by inhibiting the G2/M checkpoint, cancer cells are unable to repair the DNA damage induced by chemotherapy or radiation, leading to enhanced cell death.

Synergistic effects have been observed with:

-

Chemotherapy: Gemcitabine, cisplatin, carboplatin, 5-fluorouracil, and capecitabine.[9][10][11]

-

Radiotherapy: WEE1 inhibition has been shown to be a potential radiosensitizer, significantly enhancing the response of p53-deficient tumors to irradiation.[1][9]

-

PARP Inhibitors: Combination with olaparib has shown enhanced anti-tumor effects in models of small cell lung and ovarian cancer.[11]

-

Immunotherapy: Preclinical data suggests that combining WEE1 inhibitors with immune checkpoint blockade can augment the anti-tumor immune response.[5][16]

Experimental Protocols

Cell Viability Assay

-

Cell Plating: Cancer cell lines are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with a serial dilution of the WEE1 inhibitor or vehicle control (e.g., DMSO).

-

Incubation: Plates are incubated for a specified period (e.g., 72 hours).

-

Viability Assessment: Cell viability is measured using a commercially available assay, such as CellTiter-Glo, which quantifies ATP levels as an indicator of metabolically active cells.

-

Data Analysis: The results are normalized to the vehicle-treated control, and IC50 values are calculated using non-linear regression analysis.

In Vivo Xenograft Tumor Model

-

Cell Implantation: A specific number of human cancer cells (e.g., 1-5 x 10^6) are injected subcutaneously or orthotopically into immunodeficient mice (e.g., nude mice).[9]

-

Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 164 mm³).[8]

-

Randomization and Treatment: Mice are randomized into different treatment groups (e.g., vehicle control, WEE1 inhibitor alone, chemotherapy alone, combination). Treatment is administered according to a specified schedule and route (e.g., oral gavage).[9][11]

-

Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly).

-

Endpoint Analysis: The study is terminated when tumors in the control group reach a certain size. Tumor growth inhibition (TGI) is calculated, and statistical analyses are performed.

Pharmacokinetic Analysis

-

Drug Administration: The WEE1 inhibitor is administered to animals (e.g., mice) via the intended clinical route (e.g., orally).

-

Sample Collection: Blood and tumor tissue samples are collected at various time points post-dosing.

-

Drug Concentration Measurement: The concentration of the drug in plasma and tissue homogenates is determined using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7][17]

-

Pharmacokinetic Parameter Calculation: Key pharmacokinetic parameters, including unbound drug concentrations, are calculated using specialized software.[7]

Conclusion

The preclinical data for WEE1 inhibitors like MK-1775 and ZN-c3 provide a strong rationale for their clinical development. They have demonstrated potent anti-tumor activity, both as monotherapy and in combination with various cancer treatments. The mechanism of action, centered on the abrogation of the G2/M checkpoint, is well-defined. Ongoing and future research will further clarify the optimal patient populations, combination strategies, and potential resistance mechanisms for this promising class of targeted therapies.

References

- 1. WEE1 Inhibitor: Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Wee1 kinase as a target for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. WEE1 inhibition in cancer therapy: Mechanisms, synergies, preclinical insights, and clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Recent Advances of WEE1 Inhibitors and Statins in Cancers With p53 Mutations [frontiersin.org]

- 6. What are the therapeutic applications for WEE1 inhibitors? [synapse.patsnap.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. aacrjournals.org [aacrjournals.org]

- 9. ascopubs.org [ascopubs.org]

- 10. Frontiers | Targeting the DNA Damage Response for Cancer Therapy by Inhibiting the Kinase Wee1 [frontiersin.org]

- 11. mdpi.com [mdpi.com]

- 12. aacrjournals.org [aacrjournals.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. aacrjournals.org [aacrjournals.org]

- 15. Advanced Design, Synthesis, and Evaluation of Highly Selective Wee1 Inhibitors: Enhancing Pharmacokinetics and Antitumor Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. youtube.com [youtube.com]

- 17. assets-global.website-files.com [assets-global.website-files.com]

Understanding the Impact of Wee1 Inhibition on the DNA Damage Response: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The Wee1 kinase is a critical gatekeeper of the cell cycle, primarily enforcing the G2/M checkpoint to allow for DNA repair prior to mitotic entry. Its inhibition represents a promising therapeutic strategy in oncology, particularly for cancers with existing DNA damage response (DDR) defects, such as TP53 mutations. This guide provides an in-depth analysis of the mechanism of action of Wee1 inhibitors, focusing on their effects on the DNA damage response.

While specific data on Wee1-IN-3 is limited, it is identified as a potent Wee1 kinase inhibitor.[1] This document will use the extensively studied and clinically evaluated Wee1 inhibitor, AZD1775 (also known as Adavosertib or MK-1775), as a representative compound to detail the core mechanisms, cellular consequences, and experimental evaluation of this drug class. This compound, as a direct inhibitor, is anticipated to exert its effects through a similar mechanism of action.

The Role of Wee1 in the DNA Damage Response

Wee1 is a nuclear tyrosine kinase that acts as a crucial negative regulator of cell cycle progression.[2] Its primary function is to prevent premature entry into mitosis, especially in the presence of DNA damage.[3][4] This is achieved through the inhibitory phosphorylation of Cyclin-Dependent Kinases (CDKs), primarily CDK1 (also known as CDC2) and CDK2, at the Tyr15 residue.[2][5][6][7]

In response to DNA damage, sensor proteins like Ataxia Telangiectasia-mutated (ATM) and Ataxia Telangiectasia and Rad3-related (ATR) are activated.[8] These kinases initiate a signaling cascade, activating downstream checkpoint kinases CHK1 and CHK2.[9] CHK1, in particular, phosphorylates and activates Wee1, reinforcing the G2/M checkpoint and providing the cell with time to repair its DNA.[10] Wee1 also plays a role during S-phase by regulating CDK2 activity to ensure the stability of DNA replication forks and prevent replication stress.[2][11]

Mechanism of Action of Wee1 Inhibitors

Wee1 inhibitors function by directly blocking the kinase activity of Wee1. This prevents the inhibitory phosphorylation of CDK1 and CDK2.[2][7] The primary consequences of this action are:

-

Abrogation of the G2/M Checkpoint: By preventing CDK1 inactivation, Wee1 inhibitors override the DNA damage-induced G2 arrest.[5][11] This forces cells to enter mitosis prematurely, even with unrepaired or under-replicated DNA.[3][11]

-

Induction of Mitotic Catastrophe: The entry into mitosis with a damaged genome leads to severe chromosomal abnormalities, triggering a form of cell death known as mitotic catastrophe.[2][3][11] This is particularly effective in cancer cells with a defective G1/S checkpoint (e.g., due to p53 mutation), as they are heavily reliant on the G2/M checkpoint for survival after DNA damage.[4][5][11]

-

Increased Replication Stress: During S-phase, Wee1 inhibition leads to unscheduled CDK2 activity. This can cause an increase in replication origin firing and replication fork stalling, resulting in DNA double-strand breaks (DSBs).[7][11][12] This intrinsic DNA damage further sensitizes cancer cells to the inhibitor's effects.

Signaling Pathway Diagram

The following diagram illustrates the central role of Wee1 in the G2/M DNA damage checkpoint and the mechanism of its inhibition.

Caption: The G2/M DNA damage checkpoint pathway and the disruptive action of Wee1 inhibitors.

Quantitative Data on Wee1 Inhibitors

The potency of Wee1 inhibitors can be assessed both enzymatically (on-target) and cellularly (phenotypic effect).

Table 1: Inhibitory Activity of Selected Wee1 Inhibitors

| Compound | Target | IC50 (nM) | Reference(s) |

| This compound | Wee1 Kinase | < 10 | [1] |

| AZD1775 | Wee1 Kinase | 3.9 - 5.2 | [5][13] |

| ZN-c3 | Wee1 Kinase | 2.9 - 3.8 | [13][14] |

| APR-1051 | Wee1 Kinase | 1.6 - 1.9 | [13] |

Table 2: Cellular Growth Inhibition by this compound

| Cell Line | Cancer Type | IC50 (nM) | Reference(s) |

| SW480 | Colorectal | 100 - 1000 | [1] |

| H23 | Lung | < 100 | [1] |

Experimental Protocols for Evaluating Wee1 Inhibitors

The following protocols provide a framework for assessing the biological effects of Wee1 inhibitors like this compound on the DNA damage response.

Western Blotting for CDK1 Phosphorylation

This assay directly confirms target engagement by measuring the phosphorylation status of Wee1's primary substrate, CDK1.

-

Cell Culture and Treatment: Plate cancer cells (e.g., HCT116, U2OS) and allow them to adhere. Treat cells with the Wee1 inhibitor at various concentrations (e.g., 10 nM to 1 µM) for a short duration (e.g., 2-8 hours). To enhance the signal, cells can be pre-treated with a DNA damaging agent like gemcitabine or cisplatin for 24 hours to induce G2 arrest and increase baseline p-CDK1 levels.[5]

-

Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) onto a polyacrylamide gel. Separate proteins by electrophoresis and transfer to a PVDF or nitrocellulose membrane.

-

Antibody Incubation: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour. Incubate with a primary antibody against phospho-CDK1 (Tyr15) overnight at 4°C. Subsequently, probe with a secondary antibody conjugated to HRP.

-

Detection: Use an enhanced chemiluminescence (ECL) substrate to visualize protein bands.

-

Analysis: Re-probe the membrane for total CDK1 and a loading control (e.g., β-actin or GAPDH) to confirm equal loading and quantify the relative decrease in CDK1 phosphorylation.

Cell Cycle Analysis for G2/M Checkpoint Abrogation

This flow cytometry-based assay measures the inhibitor's ability to force cells out of G2 arrest.

-

Cell Culture and Synchronization: Plate cells and treat with a DNA damaging agent (e.g., 100 nM gemcitabine) for 24 hours to induce G2/M arrest.[5]

-

Inhibitor Treatment: Add the Wee1 inhibitor to the synchronized cells and incubate for an additional 8-24 hours.

-

Cell Harvest and Fixation: Harvest both adherent and floating cells. Wash with PBS and fix in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

-

Staining: Centrifuge cells to remove ethanol, wash with PBS, and resuspend in a staining solution containing a DNA dye (e.g., Propidium Iodide) and RNase A.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Analysis: Quantify the percentage of cells in each phase of the cell cycle (Sub-G1, G1, S, G2/M). A potent Wee1 inhibitor will cause a significant decrease in the G2/M population and a corresponding increase in the G1 and/or apoptotic sub-G1 population compared to cells treated with the DNA damaging agent alone.

Immunofluorescence for γH2AX Foci

This assay visualizes the formation of DNA double-strand breaks, a key indicator of DNA damage.

-

Cell Culture and Treatment: Seed cells on glass coverslips in a multi-well plate. Treat with the Wee1 inhibitor for 2-24 hours.

-

Fixation and Permeabilization: Wash cells with PBS, then fix with 4% paraformaldehyde for 15 minutes. Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

-

Blocking and Staining: Block with 1% BSA in PBST for 1 hour. Incubate with a primary antibody against phospho-Histone H2A.X (Ser139), known as γH2AX, for 1-2 hours. Wash, then incubate with a fluorescently-labeled secondary antibody for 1 hour in the dark.

-

Mounting and Imaging: Mount the coverslips onto microscope slides using a mounting medium containing DAPI (to stain the nucleus).

-

Analysis: Acquire images using a fluorescence microscope. Quantify the number and intensity of γH2AX foci per nucleus. An increase in foci indicates the induction of DNA DSBs.[7]

Experimental Workflow Diagram

The following diagram outlines a typical workflow for characterizing the effects of a Wee1 inhibitor.

Caption: A generalized experimental workflow for evaluating a Wee1 inhibitor.

The Principle of Synthetic Lethality

The therapeutic efficacy of Wee1 inhibitors is often rooted in the concept of synthetic lethality. This occurs when the perturbation of two genes (or pathways) separately is viable, but their simultaneous disruption is lethal. Many cancers have mutations in the TP53 gene, which disables the G1/S checkpoint. These cells become highly dependent on the G2/M checkpoint, controlled by Wee1, to repair DNA damage and survive. Inhibiting Wee1 in this context creates a synthetic lethal interaction, selectively killing the p53-deficient cancer cells while largely sparing normal cells with a functional G1 checkpoint.[3][4][5]

Synthetic Lethality Diagram

Caption: The principle of synthetic lethality with Wee1 inhibitors in p53-deficient cancer cells.

Conclusion

Wee1 inhibitors, including the potent compound this compound, represent a targeted therapeutic strategy that exploits the reliance of many cancer cells on the G2/M DNA damage checkpoint. By preventing the inhibitory phosphorylation of CDK1, these agents abrogate checkpoint control, leading to premature mitotic entry with unrepaired DNA, replication stress, and ultimately, mitotic catastrophe. This guide provides the foundational knowledge and experimental frameworks necessary for researchers to investigate and understand the profound impact of Wee1 inhibition on the DNA damage response, paving the way for further development and clinical application of this promising class of anti-cancer drugs.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Wee1 Kinase: A Potential Target to Overcome Tumor Resistance to Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. WEE1 Inhibitor: Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Wee1 kinase as a target for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Frontiers | Targeting the DNA Damage Response for Cancer Therapy by Inhibiting the Kinase Wee1 [frontiersin.org]

- 9. ATM, ATR, CHK1, CHK2 and WEE1 inhibitors in cancer and cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. WEE1 inhibition synergizes with CHOP chemotherapy and radiation therapy through induction of premature mitotic entry and DNA damage in diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Targeting the DNA Damage Response for Cancer Therapy by Inhibiting the Kinase Wee1 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. ir.aprea.com [ir.aprea.com]

- 14. Selective Wee1 Inhibitors Led to Antitumor Activity In Vitro and Correlated with Myelosuppression - PMC [pmc.ncbi.nlm.nih.gov]

Wee1 Inhibition: A Catalyst for Genomic Instability in Cancer Therapy

An In-depth Technical Guide on the Core Mechanisms and Therapeutic Implications of Wee1-IN-3 and Other Wee1 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

The Wee1 kinase has emerged as a critical regulator of cell cycle progression and a key therapeutic target in oncology. Its inhibition, particularly in cancers with compromised G1 checkpoint machinery, triggers a cascade of events leading to profound genomic instability and, ultimately, cell death. This technical guide provides a comprehensive overview of the impact of Wee1 inhibition, with a focus on compounds like this compound and the well-characterized inhibitor adavosertib (AZD1775/MK-1775), on the genomic integrity of cancer cells.

The Central Role of Wee1 in Cell Cycle Control and DNA Damage Response

Wee1 is a serine/threonine kinase that acts as a crucial gatekeeper for entry into mitosis.[1] Its primary function is to phosphorylate and inactivate cyclin-dependent kinase 1 (CDK1), a key driver of the G2/M transition.[1][2] This inhibitory phosphorylation at Tyr15 of CDK1 prevents premature entry into mitosis, allowing time for DNA repair to be completed.[2][3] In addition to its role at the G2/M checkpoint, Wee1 also contributes to the stability of DNA replication forks during the S phase by regulating CDK2 activity.[4][5][6]

Many cancer cells, particularly those with mutations in the tumor suppressor p53, have a defective G1/S checkpoint and are therefore heavily reliant on the G2/M checkpoint for DNA repair and survival.[7][8] This dependency creates a therapeutic window, as inhibiting Wee1 in these cells removes the last line of defense against DNA damage, leading to catastrophic consequences.[7][8]

Mechanism of Action: How Wee1 Inhibition Drives Genomic Instability

Inhibition of Wee1 kinase activity by small molecules sets off a chain reaction that undermines the genomic stability of cancer cells through several interconnected mechanisms:

-

Abrogation of the G2/M Checkpoint: The most well-understood consequence of Wee1 inhibition is the forced entry of cells into mitosis with unrepaired DNA.[9][10] By preventing the inhibitory phosphorylation of CDK1, Wee1 inhibitors lead to a surge in CDK1 activity, overriding the G2 checkpoint and compelling the cell to divide despite the presence of DNA damage.[9][10]

-

Induction of Replication Stress: Wee1 plays a vital role in stabilizing replication forks during the S phase.[5][11] Its inhibition can lead to an increase in replication stress, characterized by stalled or collapsed replication forks.[12][13] This occurs in part through the untimely activation of the MUS81 endonuclease complex, which can lead to excessive processing of replication forks and the generation of DNA double-strand breaks.[5][13]

-

Promotion of Mitotic Catastrophe: The combination of premature mitotic entry with under-replicated or damaged DNA is a lethal event known as mitotic catastrophe.[7][12] Cells undergoing mitotic catastrophe exhibit severe chromosomal abnormalities, including chromosome pulverization, and ultimately succumb to apoptosis.[10][13]

-

Synergy with DNA-Damaging Agents: Wee1 inhibitors have demonstrated significant synergistic effects when combined with DNA-damaging therapies such as chemotherapy (e.g., cisplatin, gemcitabine) and radiation.[1][12] These agents induce DNA damage, which would normally trigger a G2 arrest. However, in the presence of a Wee1 inhibitor, cancer cells are unable to halt the cell cycle for repair, amplifying the lethal effects of the DNA-damaging agent.[1][12]

Below is a diagram illustrating the central signaling pathway affected by Wee1 inhibition.

Caption: Signaling pathway of Wee1 inhibition leading to genomic instability.

Quantitative Analysis of Wee1 Inhibition

While specific quantitative data for "this compound" is not extensively available in the public domain, studies on other Wee1 inhibitors like adavosertib (AZD1775) and PD0166285 provide insights into the measurable effects on genomic instability.

| Parameter | Cell Line(s) | Treatment | Observation | Reference |

| Cell Cycle Distribution | B16 Mouse Melanoma | 0.5 µM PD0166285 for 4 hours | Abrogation of G2 checkpoint and arrest in early G1 phase. | [9] |

| Radiosensitization | Various Cancer Cell Lines | PD0166285 | Sensitivity enhancement ratio of 1.23. | [9] |

| Apoptosis Induction | Acute Myelogenous Leukemia (AML) | MK-1775 in combination with cytarabine | Augments apoptosis induced by cytarabine. | [14] |

| Synergistic Cell Killing | Various Cancer Cell Lines | AZD1775 with DNA damaging therapies (e.g., cisplatin, radiation) | Synergistic tumor cell killing in vitro and in vivo. | [12] |

| Replication Fork Speed | Human Cells | Wee1 downregulation | Decrease in replication fork speed. | [5][15] |

| DNA Damage Marker (γ-H2AX) | Human Cells | Wee1 downregulation | Increased levels of phosphorylated histone H2AX. | [5][15] |

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are generalized methodologies for key experiments used to assess the impact of Wee1 inhibition on genomic instability.

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of Wee1 inhibition on cell cycle distribution.

Methodology:

-

Seed cells at an appropriate density and allow them to adhere overnight.

-

Treat cells with the Wee1 inhibitor (e.g., this compound) at various concentrations and for different time points. A vehicle control (e.g., DMSO) should be included.

-

Harvest cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently.

-

Store fixed cells at -20°C for at least 2 hours.

-

Wash cells with PBS to remove ethanol.

-

Resuspend cells in a staining solution containing a DNA intercalating dye (e.g., propidium iodide) and RNase A.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the DNA content of the cells using a flow cytometer.

-

The resulting histograms are analyzed using appropriate software to quantify the percentage of cells in G1, S, and G2/M phases of the cell cycle.

Immunofluorescence for DNA Damage Markers

Objective: To visualize and quantify DNA damage foci (e.g., γ-H2AX) within cells following Wee1 inhibition.

Methodology:

-

Grow cells on glass coverslips in a multi-well plate.

-

Treat cells with the Wee1 inhibitor as required.

-

Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

Block non-specific antibody binding with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour.

-

Incubate with a primary antibody against a DNA damage marker (e.g., anti-phospho-Histone H2A.X Ser139) overnight at 4°C.

-

Wash with PBS and incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips onto microscope slides.

-

Visualize the cells using a fluorescence or confocal microscope and quantify the number and intensity of foci per nucleus.

The following diagram outlines a typical experimental workflow for evaluating the effects of a Wee1 inhibitor.

Caption: Experimental workflow for assessing Wee1 inhibitor effects.

Conclusion and Future Directions

The inhibition of Wee1 kinase represents a promising therapeutic strategy, particularly for cancers with p53 mutations. By dismantling the G2/M checkpoint and inducing replication stress, Wee1 inhibitors like this compound drive cancer cells into a state of profound genomic instability, leading to mitotic catastrophe and cell death. The synergistic potential of these inhibitors with conventional DNA-damaging agents further enhances their clinical utility.

Future research in this area should focus on identifying robust biomarkers to predict which patients are most likely to respond to Wee1-targeted therapies.[4] Additionally, exploring novel combination strategies and understanding the mechanisms of resistance will be crucial for maximizing the therapeutic benefit of this class of drugs in the fight against cancer.[1][12]

References

- 1. WEE1 inhibition in cancer therapy: Mechanisms, synergies, preclinical insights, and clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. WEE1 Inhibitor: Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An update of predictive biomarkers related to WEE1 inhibition in cancer therapy | springermedizin.de [springermedizin.de]

- 5. Novel insights into maintaining genomic integrity: Wee1 regulating Mus81/Eme1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Frontiers | Recent Advances of WEE1 Inhibitors and Statins in Cancers With p53 Mutations [frontiersin.org]

- 8. WEE1 inhibition and genomic instability in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cell cycle regulation by the Wee1 Inhibitor PD0166285, Pyrido [2,3-d] pyimidine, in the B16 mouse melanoma cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. Wee1 kinase as a target for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Targeting the DNA Damage Response for Cancer Therapy by Inhibiting the Kinase Wee1 [frontiersin.org]

- 13. biorxiv.org [biorxiv.org]

- 14. aacrjournals.org [aacrjournals.org]

- 15. rupress.org [rupress.org]

Methodological & Application

Application Notes: In Vitro Assay Protocols for Wee1 Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Introduction

Wee1 kinase is a critical regulator of the cell cycle, primarily functioning at the G2/M checkpoint.[1] By phosphorylating and inhibiting cyclin-dependent kinase 1 (CDK1), Wee1 prevents cells from entering mitosis, allowing time for DNA repair.[2][3][4] In many cancer cells, particularly those with p53 mutations, the G1 checkpoint is defective, making them highly reliant on the Wee1-mediated G2/M checkpoint for survival after DNA damage.[5][6] Inhibition of Wee1 abrogates this checkpoint, forcing cancer cells with damaged DNA into premature mitosis, which leads to mitotic catastrophe and apoptosis.[6][7][8] This makes Wee1 a promising therapeutic target in oncology.[6][9]

These application notes provide detailed protocols for in vitro biochemical and cell-based assays to characterize the potency and cellular effects of Wee1 inhibitors, such as Wee1-IN-3.

Wee1 Signaling Pathway

The Wee1 kinase is a central component of the DNA damage response pathway. Upon DNA damage, kinases like ATR and CHK1 are activated.[5][9] CHK1 then phosphorylates and activates Wee1.[9] Activated Wee1, in turn, phosphorylates CDK1 at the Tyr15 residue, which inactivates the CDK1/Cyclin B complex.[2][5] This inactivation prevents the cell from entering mitosis (M phase), causing cell cycle arrest in the G2 phase to allow for DNA repair.[5] Wee1 inhibitors block this phosphorylation, leading to uncontrolled CDK1 activity and premature entry into mitosis.[7]

Data Presentation: Potency of Known Wee1 Inhibitors

The potency of a Wee1 inhibitor is typically determined by its half-maximal inhibitory concentration (IC50) in biochemical assays or its half-maximal effective concentration (EC50) in cell-based assays. The data below provides context for the expected potency of novel Wee1 inhibitors.

| Compound | Assay Type | IC50 / EC50 (nM) | Notes |

| AZD1775 (Adavosertib) | Biochemical (Wee1) | 5.2 | A well-characterized, potent Wee1 inhibitor.[10] |

| ZN-c3 | Biochemical (Wee1) | 3.8 | A potent and selective clinical candidate.[11] |

| Compound 4 | Biochemical (Wee1) | 1.069 | An experimental inhibitor with high potency.[6][12] |

| Compound 5 | Biochemical (Wee1) | 3.77 | An experimental inhibitor with high potency.[6][12] |

| AZD1775 (Adavosertib) | Cellular (WiDr cells) | 49 | Cellular potency measured in a colon cancer cell line.[10] |

Experimental Protocols

Protocol 1: Biochemical Kinase Binding Assay for IC50 Determination

This protocol is adapted from a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay, such as the LanthaScreen® Eu Kinase Binding Assay, a common method for quantifying inhibitor binding to a kinase.[13]

Principle: The assay measures the displacement of a fluorescently labeled ATP-competitive tracer from the Wee1 kinase by a test compound. Binding of the tracer to a europium-labeled anti-tag antibody on the kinase results in a high FRET signal. A test compound that binds to the ATP site of Wee1 will compete with the tracer, leading to a decrease in the FRET signal.[13]

Materials:

-

Recombinant Wee1 Kinase (e.g., PV3817, Thermo Fisher)[13]

-

LanthaScreen® Eu-anti-GST Antibody (e.g., PV5594, Thermo Fisher)[13]

-

Kinase Tracer (e.g., Kinase Tracer 178, PV5593, Thermo Fisher)[13]

-

Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)[13]

-

Test Inhibitor (e.g., this compound) dissolved in DMSO

-

384-well microplates

-

Plate reader capable of TR-FRET measurements

Procedure:

-

Compound Preparation: a. Prepare a 10-point serial dilution series of the test inhibitor (e.g., this compound) in DMSO. A 4-fold dilution series starting from a high concentration (e.g., 4 mM) is recommended.[13] b. Dilute this "Master Dilution" series 33.3-fold into Kinase Buffer A to create the 3X final concentration working solution.[13]

-

Reagent Preparation (3X Solutions): a. Kinase/Antibody Mix: Dilute the Wee1 kinase and Eu-anti-GST antibody in Kinase Buffer to 3X the final desired concentration (e.g., 15 nM Wee1, 6 nM Antibody). b. Tracer Solution: Dilute the Kinase Tracer in Kinase Buffer to 3X the final desired concentration (e.g., 150 nM Tracer 178). The optimal tracer concentration should be near its Kd for the kinase.[13]

-

Assay Assembly: a. Add 5 µL of the 3X test inhibitor working solution to the wells of a 384-well plate.[13] Include "no inhibitor" (DMSO only) and "high competitor" (e.g., Dasatinib) controls.[13] b. Add 5 µL of the 3X Kinase/Antibody mix to all wells.[13] c. Add 5 µL of the 3X Tracer solution to all wells.[13] The final volume will be 15 µL.

-

Incubation and Measurement: a. Incubate the plate at room temperature for 60 minutes, protected from light.[13] b. Read the plate on a TR-FRET-compatible plate reader, measuring emission at 665 nm (acceptor) and 615 nm (donor).[13]

-

Data Analysis: a. Calculate the Emission Ratio (665 nm / 615 nm) for each well.[13] b. Plot the Emission Ratio against the logarithm of the inhibitor concentration. c. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cellular Assay for Wee1 Target Engagement (pCDK1 Y15)

Principle: This assay measures the phosphorylation status of CDK1 at Tyr15, a direct substrate of Wee1.[11][14] A potent Wee1 inhibitor will decrease the levels of phosphorylated CDK1 (pCDK1 Y15) in treated cells. This can be quantified using methods like Western Blot or Meso Scale Discovery (MSD) immunoassays.[11]

Materials:

-

Cancer cell line (e.g., A427, H23)[11]

-

Complete cell culture medium

-

Test Inhibitor (e.g., this compound)

-

Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-pCDK1 (Tyr15), anti-total CDK1, anti-GAPDH (loading control)

-

Secondary antibody (HRP-conjugated)

-

SDS-PAGE equipment and reagents

-

Chemiluminescence detection system

Procedure:

-